Dihydrocaffeic Acid

Cellular uptake Erythrocyte antioxidant Membrane permeability

Standard phenolic acid antioxidants cannot penetrate erythrocytes or match DHCA's potency profile. Dihydrocaffeic acid (CAS 1078-61-1) uniquely combines active erythrocyte uptake with superior anti-inflammatory activity versus chlorogenic acid. • Validated erythrocyte permeability: Actively transported into RBCs while chlorogenic acid is fully excluded, enabling intracellular ferricyanide reduction and α-tocopherol sparing. • Enhanced potency: Superior dose-dependent nitrite inhibition in LPS-stimulated macrophages vs. CGA at equivalent concentrations. • In vivo neuroprotection: Dose-dependent infarct volume reduction, brain edema attenuation, and BBB protection in tMCAo models via MMP-2/9 inhibition.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 1078-61-1
Cat. No. B1670586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrocaffeic Acid
CAS1078-61-1
Synonyms3,4-dihydroxyhydrocinnamic acid
3,4-dihydroxyphenylpropionic acid
3,4-dihydroxyphenylpropionic acid, potassium salt
3-(3,4-dihydroxyphenyl)propionic acid
dihydrocaffeic acid
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCC(=O)O)O)O
InChIInChI=1S/C9H10O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13)
InChIKeyDZAUWHJDUNRCTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid
Solubility428 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrocaffeic Acid Overview


Dihydrocaffeic acid (DHCA; CAS 1078-61-1), also known as 3-(3,4-dihydroxyphenyl)propanoic acid, is a phenylpropanoid phenolic acid bearing a catechol ring with a saturated three-carbon side chain [1]. It is a primary microbial metabolite of dietary chlorogenic acid and caffeic acid, appearing in human plasma and urine following consumption of coffee, fruits, and vegetables [2]. While structurally similar to its unsaturated analog caffeic acid, DHCA's saturated side chain confers distinct physicochemical properties—including altered redox potential and metabolic stability—that differentiate its biological performance in ways that cannot be predicted from the parent compound [1].

Dihydrocaffeic Acid Substitution Limitations


Despite sharing a catechol core with caffeic acid and being a direct metabolite of chlorogenic acid, dihydrocaffeic acid cannot be interchanged with these analogs in research or formulation contexts. The saturated side chain of DHCA eliminates the α,β-unsaturated double bond present in caffeic acid, fundamentally altering its electron delocalization capacity, metabolic conjugation pattern, and cellular permeability [1]. Critically, DHCA is actively taken up by human erythrocytes whereas chlorogenic acid is entirely excluded [2], and DHCA exhibits superior anti-inflammatory and anti-adipogenic potency compared to its chlorogenic acid precursor at equivalent concentrations [3]. Generic substitution with unsaturated phenolic acids would therefore yield erroneous experimental conclusions or suboptimal formulation performance—the quantitative evidence below substantiates exactly where DHCA's differentiation justifies its specific selection.

Dihydrocaffeic Acid Quantitative Evidence


Erythrocyte Cellular Uptake

In a direct head-to-head comparison using human erythrocytes, dihydrocaffeic acid (DCA) was actively taken up by red blood cells during incubation at 37°C, whereas chlorogenic acid (CGA) showed no measurable intracellular accumulation [1]. This differential uptake enables DCA to enhance intracellular antioxidant capacity in a manner that CGA cannot achieve.

Cellular uptake Erythrocyte antioxidant Membrane permeability

Macrophage Anti-Inflammatory Activity

In LPS-stimulated RAW 264.7 macrophages, a direct comparative study evaluated nitrite production as a marker of inflammation. Dihydrocaffeic acid (DHCA) exhibited significant dose-dependent inhibition of nitrite production and surpassed the anti-inflammatory efficacy of its parent compound chlorogenic acid (CGA) at equivalent concentrations [1]. The study reported that DHCA was more effective than CGA in reducing inflammatory markers.

Anti-inflammatory Nitrite production RAW 264.7 macrophages

Adipogenesis Inhibition (PPARγ and C/EBPα)

A 2024 direct comparative study in 3T3-L1 preadipocytes showed that dihydrocaffeic acid (DHCA) demonstrated stronger inhibition of adipogenesis than chlorogenic acid (CGA) and produced notable downregulation of key adipogenic transcription factors, including PPARγ and C/EBPα [1]. This indicates DHCA's superior anti-obesogenic potential at the molecular level.

Anti-obesogenic Adipogenesis PPARγ C/EBPα

Cerebral Ischemia Neuroprotection

In a transient middle cerebral artery occlusion (tMCAo) rat model, dihydrocaffeic acid (DHCA) administered intraperitoneally at doses of 3, 10, and 30 mg/kg produced dose-dependent reductions in brain infarct volume, behavioral deficits, brain water content, and Evans Blue extravasation [1]. The study identified DHCA as a key active metabolite responsible for the neuroprotective effects previously attributed to chlorogenic acid.

Neuroprotection Cerebral ischemia Stroke Blood-brain barrier

Cancer Cell Cytotoxicity Profile

A comparative cytotoxicity evaluation revealed that dihydrocaffeic acid (DHCA) was significantly more cytotoxic than normal human dermal fibroblasts (HDFa) against multiple cancer cell lines, including MCF-7 (breast), PC-3 (prostate), and HCT-116 (colon) [1]. Notably, Hep-G2 hepatocellular carcinoma cells were significantly more resistant than HDFa. This differential cytotoxicity profile distinguishes DHCA from its parent CGA and may inform its use in cancer research.

Anticancer Cytotoxicity MCF-7 PC-3 HCT-116

Synergistic Neuroprotection with DHA

In SH-SY5Y neuroblastoma cells exposed to amyloid-β (Aβ1-42) toxicity, dihydrocaffeic acid (DCA) alone at 18.75-37.5 μM improved cell viability by 19-26%. When combined with docosahexaenoic acid (DHA) at 18.75 μM each, the combination restored viability by approximately 32% and reduced Aβ aggregation by approximately 36%, surpassing the effects of either compound alone [1]. This demonstrates additive neuroprotective synergy not observed with related phenolic acids.

Alzheimer's disease Amyloid-β Nutraceutical synergy SH-SY5Y

Dihydrocaffeic Acid Key Applications


Ex Vivo Erythrocyte Antioxidant Studies

Researchers investigating intracellular antioxidant mechanisms in red blood cells should select DHCA over chlorogenic acid or caffeic acid, as DHCA is actively taken up by erythrocytes whereas CGA is completely excluded. This differential uptake enables DHCA to enhance intracellular ferricyanide reduction and spare membrane α-tocopherol [1]. Procurement of DHCA is essential for studies requiring erythrocyte-permeable catechol antioxidants.

In Vitro Anti-Inflammatory Assay Development

For LPS-stimulated macrophage assays measuring nitrite production as an inflammatory endpoint, DHCA provides superior dose-dependent inhibition compared to its precursor CGA. Its enhanced potency at lower concentrations makes DHCA the preferred reference compound for establishing anti-inflammatory assay sensitivity or for use as a positive control in high-throughput screening campaigns [2].

Preclinical Stroke and Cerebral Ischemia Research

In transient middle cerebral artery occlusion (tMCAo) rodent models, DHCA is a validated tool compound for investigating post-ischemic neuroprotection. Its dose-dependent reduction of infarct volume, brain edema, and blood-brain barrier disruption establishes DHCA as a reliable experimental agent for studying MMP-2/9 inhibition and vascular protection in stroke pathophysiology [3].

Nutraceutical Formulation for Alzheimer's Disease

DHCA's demonstrated additive neuroprotective synergy with docosahexaenoic acid (DHA) against amyloid-β toxicity positions it as a strategic ingredient in functional food or nutraceutical formulations aimed at early-stage Alzheimer's disease prevention. The combination of DHCA and DHA restores cell viability and reduces Aβ aggregation more effectively than either compound alone, offering a quantifiable formulation advantage [4].

Cancer Cell Line Comparative Cytotoxicity Profiling

DHCA exhibits a distinctive cytotoxicity fingerprint across cancer cell lines, showing significant activity against MCF-7 (breast), PC-3 (prostate), and HCT-116 (colon) cells while sparing Hep-G2 hepatocellular carcinoma cells relative to normal fibroblasts. This profile supports its use as a chemical probe for investigating structure-activity relationships in phenolic acid anticancer mechanisms [5].

Technical Documentation Hub

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